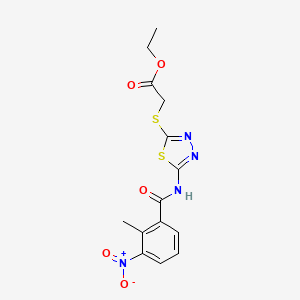

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-3-nitrobenzamide, which is then reacted with thiosemicarbazide to form the corresponding thiadiazole derivative. The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: The major product is the corresponding amino derivative.

Substitution: The major product is the corresponding carboxylic acid.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of the thiadiazole class, including those related to Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit significant anticancer properties. For instance, compounds synthesized from the 1,3,4-thiadiazole framework have shown promising cytotoxic effects against various cancer cell lines.

Case Study:

A study published in Acta Pharmaceutica evaluated several thiadiazole derivatives for their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells, indicating strong potential as an anticancer agent .

Pesticidal Properties

This compound and its derivatives are also being explored for their pesticidal properties. The Central Insecticides Board has acknowledged the potential of thiadiazole compounds in pest control applications due to their ability to disrupt biological processes in target organisms .

Case Study:

Research has shown that certain thiadiazole derivatives can act as effective insecticides and fungicides. The structural modifications in these compounds enhance their bioactivity against specific pests and pathogens affecting crops.

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Synthetic Pathways

The synthesis often includes:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the ethyl acetate moiety via esterification.

Table 1: Key Synthetic Steps for Thiadiazole Derivatives

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Thioamide + Nitro compound | Acidic medium |

| 2 | Esterification | Alcohol + Acid Chloride | Reflux |

作用機序

The mechanism of action of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrobenzamide moiety may play a role in its biological activity, potentially through interactions with enzymes or receptors involved in cellular processes.

類似化合物との比較

Similar Compounds

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-oxadiazol-2-yl)thio)acetate: This compound is similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-triazol-2-yl)thio)acetate: This compound contains a triazole ring instead of a thiadiazole ring.

Uniqueness

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties

生物活性

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Core : The thiadiazole ring is synthesized using thiosemicarbazide and acylating agents.

- Introduction of the Benzamido Group : This is achieved through acylation using 2-methyl-3-nitrobenzoyl chloride in the presence of a base.

- Thioacetate Linkage Formation : The final step involves a nucleophilic substitution reaction with ethyl chloroacetate to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Binding : The compound can modulate signal transduction pathways by binding to certain receptors, influencing cellular responses.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of thiadiazole displayed antifungal activity against Phytophthora infestans, with effective concentrations (EC50) indicating strong antifungal potential compared to established treatments like Dimethomorph .

| Compound | EC50 (μg/ml) | Activity |

|---|---|---|

| This compound | TBD | Antifungal |

| Dimethomorph | 5.52 | Standard |

Antibacterial Activity

The compound also exhibits antibacterial properties. A comparative analysis showed moderate efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/ml) |

|---|---|

| Xanthomonas oryzae | TBD |

| Staphylococcus aureus | TBD |

Case Studies

- Antifungal Efficacy : In a controlled study involving P. infestans, this compound was tested alongside other antifungals. Results indicated a competitive advantage in terms of lower EC50 values compared to traditional antifungal agents .

- Antibacterial Screening : A series of thiadiazole derivatives were evaluated for their antibacterial properties against common pathogens. The results highlighted the potential of this compound as a candidate for further development in antibacterial therapies .

特性

IUPAC Name |

ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S2/c1-3-23-11(19)7-24-14-17-16-13(25-14)15-12(20)9-5-4-6-10(8(9)2)18(21)22/h4-6H,3,7H2,1-2H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADKMMLOHQTQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。